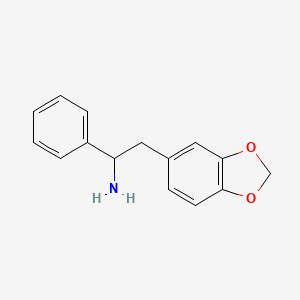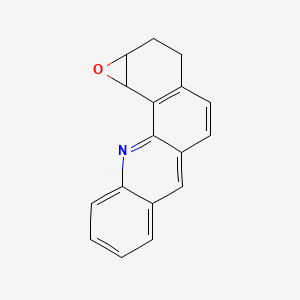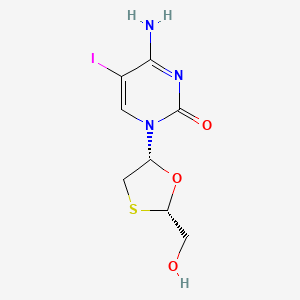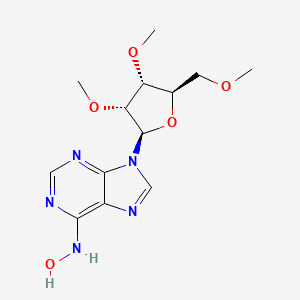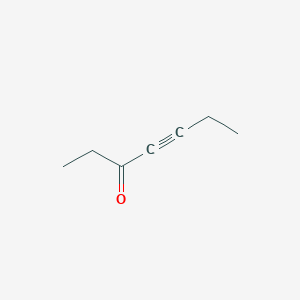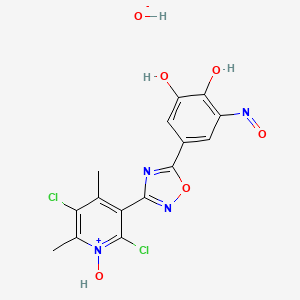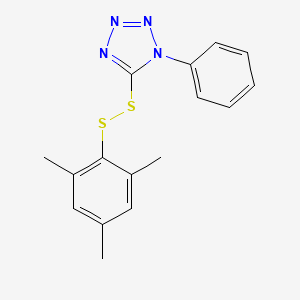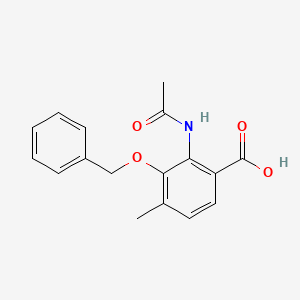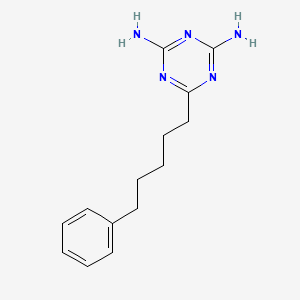
21-Hydroxypregnenolone, 21-sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an intermediate in the biosynthesis of corticosteroids, including 11-deoxycorticosterone and corticosterone . This compound plays a crucial role in various biological processes and has significant implications in medical and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-Hydroxypregnenolone, 21-sulfate typically involves the hydroxylation of pregnenolone at the 21st position, followed by sulfation. The hydroxylation can be achieved using specific enzymes such as cytochrome P450 . The sulfation process involves the reaction of 21-hydroxypregnenolone with sulfuric acid or its derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, utilizing microbial or enzymatic systems to achieve the desired hydroxylation and sulfation. These methods are preferred due to their efficiency and specificity .
Chemical Reactions Analysis
Types of Reactions: 21-Hydroxypregnenolone, 21-sulfate undergoes various chemical reactions, including:
Oxidation: Conversion to 21-hydroxyprogesterone and other corticosteroids.
Reduction: Formation of pregnenolone derivatives.
Substitution: Sulfation and other modifications at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents such as potassium permanganate or enzymatic systems.
Reduction: Employs reducing agents like sodium borohydride.
Substitution: Involves sulfuric acid or its derivatives for sulfation.
Major Products: The major products formed from these reactions include various corticosteroids such as corticosterone and 11-deoxycorticosterone .
Scientific Research Applications
21-Hydroxypregnenolone, 21-sulfate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of corticosteroids.
Biology: Studied for its role in steroid biosynthesis and metabolism.
Medicine: Investigated for its potential therapeutic applications in treating conditions like rheumatoid arthritis.
Industry: Utilized in the production of steroid-based pharmaceuticals
Mechanism of Action
The mechanism of action of 21-Hydroxypregnenolone, 21-sulfate involves its conversion to active corticosteroids through enzymatic hydroxylation and sulfation. These corticosteroids then exert their effects by binding to specific receptors and modulating various physiological processes, including inflammation and immune response .
Comparison with Similar Compounds
- 17α-Hydroxypregnenolone
- Progesterone
- 17α-Hydroxyprogesterone
Comparison: 21-Hydroxypregnenolone, 21-sulfate is unique due to its specific hydroxylation and sulfation pattern, which distinguishes it from other similar compounds. This unique structure allows it to serve as a precursor for specific corticosteroids, highlighting its importance in steroid biosynthesis .
Properties
CAS No. |
88378-34-1 |
|---|---|
Molecular Formula |
C21H32O6S |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
[2-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate |
InChI |
InChI=1S/C21H32O6S/c1-20-9-7-14(22)11-13(20)3-4-15-16-5-6-18(19(23)12-27-28(24,25)26)21(16,2)10-8-17(15)20/h3,14-18,22H,4-12H2,1-2H3,(H,24,25,26)/t14-,15-,16-,17-,18+,20-,21-/m0/s1 |
InChI Key |
YNTXPDSHGMGJJG-WPWXJNKXSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COS(=O)(=O)O)CC=C4[C@@]3(CC[C@@H](C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)O)CC=C4C3(CCC(C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


